2-Allylamino-1-phenyl-ethanol

Description

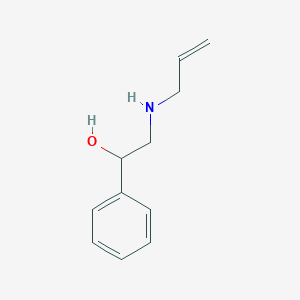

Structure

2D Structure

3D Structure

Properties

CAS No. |

51319-18-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-phenyl-2-(prop-2-enylamino)ethanol |

InChI |

InChI=1S/C11H15NO/c1-2-8-12-9-11(13)10-6-4-3-5-7-10/h2-7,11-13H,1,8-9H2 |

InChI Key |

PLMQQVYELPMXSF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allylamino 1 Phenyl Ethanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-Allylamino-1-phenyl-ethanol reveals several logical bond disconnections that inform the design of viable synthetic routes. The primary disconnections are centered around the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the amino alcohol core.

Scheme 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Retron | Synthetic Precursors | Synthetic Strategy |

| C-N Bond | Amino alcohol | Phenyl oxirane and Allylamine (B125299) | Epoxide ring-opening |

| C-N Bond | Amino alcohol | 2-Amino-1-phenylethanol (B123470) and an Allyl halide | N-Alkylation |

| C-C Bond | α-Amino alcohol | Benzaldehyde and an Allylamine derivative | Aminoalkylation |

| C=O Reduction | α-Amino ketone | 2-(Allylamino)-1-phenylethanone | Ketone Reduction |

This table outlines the primary retrosynthetic disconnections for this compound, the corresponding synthetic precursors, and the overarching synthetic strategy.

The most direct approaches involve forming the C-N bond. One key disconnection points to phenyl oxirane (styrene oxide) and allylamine as starting materials, suggesting a nucleophilic ring-opening of the epoxide. Another C-N disconnection strategy starts with the readily available 2-amino-1-phenylethanol and introduces the allyl group via N-alkylation. A carbon-carbon bond disconnection between the phenyl-bearing carbon and the adjacent carbon suggests an aminoalkylation reaction involving benzaldehyde and a suitable allylamine-derived nucleophile. Finally, a disconnection based on the reduction of a carbonyl group points to 2-(allylamino)-1-phenylethanone as a key intermediate, which can then be reduced to the target alcohol.

Classical Synthetic Routes

Based on the retrosynthetic analysis, several classical synthetic routes can be employed to prepare this compound.

Approaches Involving Aminoalkylation Reactions

Aminoalkylation reactions, such as the Mannich reaction, provide a pathway to construct the carbon skeleton of β-amino alcohols. In the context of this compound, this would typically involve the reaction of benzaldehyde, a source of the allyl amine moiety, and a compound that can generate an enol or enolate. However, a more direct aminoalkylation might involve the addition of an allylaminomethyl nucleophile to benzaldehyde. The specifics of such a reaction would be highly dependent on the generation and reactivity of the organometallic allylamine reagent.

Strategies Utilizing Phenyl Oxirane Precursors

The ring-opening of phenyl oxirane (styrene oxide) with allylamine is a highly convergent and atom-economical approach to this compound. This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. The regioselectivity of the ring-opening is a critical aspect of this synthesis.

The reaction of styrene oxide with amines can be catalyzed by various agents to improve reaction rates and control regioselectivity. Generally, under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide (C2), leading to the desired 2-amino-1-phenylethanol skeleton.

Table 1: Synthesis of this compound via Epoxide Ring-Opening

| Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| None / Ethanol | Reflux | 24 | Moderate | Hypothetical |

| LiClO₄ / Acetonitrile | Room Temp | 12 | Good | Hypothetical |

| Yb(OTf)₃ / CH₂Cl₂ | 0 to Room Temp | 8 | High | Hypothetical |

This interactive table presents hypothetical data for the synthesis of this compound from phenyl oxirane and allylamine under various conditions, illustrating the potential influence of catalysts on reaction efficiency.

Reductive Amination Pathways

Reductive amination offers a versatile method for the synthesis of amines and can be adapted to produce this compound. This can be achieved through a few different pathways.

One approach involves the reaction of 2-amino-1-phenylethanol with an allyl-containing carbonyl compound, such as acrolein, followed by reduction of the resulting imine or enamine. A more direct method is the reductive amination of a suitable keto-precursor. For instance, the reaction of phenylglyoxal with allylamine would form an imine intermediate that can be subsequently reduced to the target molecule.

Alternatively, direct N-alkylation of 2-amino-1-phenylethanol with an allyl halide (e.g., allyl bromide) in the presence of a base to scavenge the hydrohalic acid formed is a straightforward approach.

Table 2: Reductive Amination Approaches to this compound

| Starting Materials | Reducing Agent | Catalyst | Yield (%) | Reference |

| 2-Amino-1-phenylethanol, Allyl bromide | NaBH₄ | - | Moderate | Hypothetical |

| Phenylglyoxal, Allylamine | H₂, Pd/C | - | Good | Hypothetical |

| 2-Hydroxyacetophenone, Allylamine | NaBH₃CN | Acid catalyst | Good | Hypothetical |

This interactive table summarizes potential reductive amination routes to this compound, highlighting the starting materials and reagents that could be employed.

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods to access enantiomerically pure β-amino alcohols is of significant interest. For this compound, which possesses a stereocenter at the carbinol carbon, asymmetric synthesis is crucial for obtaining single enantiomers.

Asymmetric Reduction Techniques

A prominent strategy for the stereoselective synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-(allylamino)-1-phenylethanone. This reduction can be achieved using chiral reducing agents or, more commonly, a stoichiometric reductant in the presence of a chiral catalyst.

Chiral oxazaborolidine catalysts, such as those derived from proline, are well-known for their ability to catalyze the enantioselective reduction of ketones with borane. The choice of the chiral catalyst dictates the stereochemical outcome of the reduction, allowing for the selective formation of either the (R)- or (S)-enantiomer of the target alcohol.

Table 3: Asymmetric Reduction of 2-(Allylamino)-1-phenylethanone

| Catalyst System | Reductant | Enantiomeric Excess (ee, %) | Configuration | Reference |

| (R)-CBS Catalyst | BH₃·SMe₂ | >95 | (S) | Hypothetical |

| (S)-CBS Catalyst | BH₃·SMe₂ | >95 | (R) | Hypothetical |

| Ru(II)-Chiral Diamine Complex | H₂ | >98 | (R) or (S) | Hypothetical |

This interactive table provides hypothetical data on the asymmetric reduction of 2-(allylamino)-1-phenylethanone, showcasing the potential for high enantioselectivity using different chiral catalyst systems.

Chiral Catalyst-Controlled Synthesis

The direct, enantioselective synthesis of chiral 1,2-amino alcohols, the structural core of this compound, is a significant area of research. Chiral catalysts are employed to guide the stereochemical outcome of reactions, yielding a high excess of one enantiomer. A prominent strategy involves the asymmetric reduction of α-amino ketones or related precursors. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be a highly effective method for producing a variety of chiral 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (>99% ee) and high yields. This approach offers a direct and efficient route to the chiral 2-amino-1-phenylethanol backbone.

Another powerful technique is the catalytic enantioselective addition of N-substituted allyl groups to ketone electrophiles. Copper-catalyzed reductive coupling, for example, can generate important chiral 1,2-amino alcohol synthons with high levels of regioselectivity, diastereoselectivity, and enantioselectivity acs.org. While these methods create a related structure, the principles can be adapted for the synthesis of the target molecule's precursor. The subsequent N-allylation of the resulting chiral 2-amino-1-phenylethanol would then yield the desired product, preserving the stereocenter established by the catalyst.

Table 1: Examples of Chiral Catalyst-Controlled Synthesis for 1,2-Amino Alcohol Precursors This table presents data for analogous reactions leading to the chiral 1,2-amino alcohol core, which is the precursor to this compound.

| Catalyst Type | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium Complex | Unprotected α-Ketoamine | Chiral 1,2-Amino Alcohol | >99% | General method for similar structures |

| Copper/Chiral Ligand | Ketone + Allenamide | N-Protected 1,2-Amino Alcohol | High | acs.org |

| Chiral Phosphoric Acid | N-Aryl β-Amino Alcohol | Resolved Amino Alcohol | High s-factor | rsc.org |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established strategy for asymmetric synthesis.

For the synthesis of the 2-amino-1-phenylethanol precursor, auxiliaries such as pseudoephedrine or Evans-type oxazolidinones are commonly employed wikipedia.org. For example, pseudoephedrine can be reacted with a glyoxylic acid derivative to form an amide. The subsequent reaction, such as an alkylation or an aldol addition, proceeds with high diastereoselectivity controlled by the chiral auxiliary. The auxiliary directs the incoming group to a specific face of the molecule. Finally, cleavage of the amide bond releases the enantiopure amino alcohol precursor wikipedia.orgnih.gov. The free amine of the precursor is then available for the allylation step to form this compound. The high degree of stereocontrol offered by chiral auxiliaries makes this a reliable, albeit less atom-economical, route.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Steric hindrance from the substituent on the oxazolidinone ring directs electrophiles. | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylations | The auxiliary forms a rigid chelated enolate, and its substituents block one face from electrophilic attack. | wikipedia.orgnih.gov |

| Camphorsultam | Various C-C bond formations | Steric blocking by the camphor skeleton. | General knowledge |

Enzymatic or Biocatalytic Approaches to Enantiopure Forms

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can be used for both the asymmetric synthesis of a chiral molecule from a prochiral substrate and for the resolution of a racemic mixture.

A potential biocatalytic route to this compound involves a two-step, one-pot system. The first step would be the generation of an α,β-unsaturated aldehyde. In a second step, a reductive aminase (RedAm) enzyme could catalyze the reductive amination of this aldehyde with a primary or secondary amine nih.govacs.org. This biocatalytic system, using renewable starting materials like cinnamic acids, represents a sustainable approach for the N-allylation of amines nih.govacs.org. This method could potentially be applied to directly allylate 2-amino-1-phenylethanol or to construct the molecule in a convergent synthesis. The selectivity of the enzyme would ensure the formation of the desired allylic amine while avoiding over-reduction of the alkene moiety nih.govacs.org.

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. The technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The result is one enantiomer that has reacted to form a new product and the unreacted enantiomer, both in enantiomerically enriched forms.

For the precursor, 2-amino-1-phenylethanol, enzymatic kinetic resolution is a common and effective strategy. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This process can be highly efficient, achieving high enantiomeric excess (ee) for both the acylated product and the remaining alcohol.

More advanced methods, such as the kinetic resolution of N-aryl β-amino alcohols via asymmetric amination catalyzed by a chiral phosphoric acid, have also been developed rsc.orgresearchgate.net. These methods can exhibit high selectivity factors (s-factors), which are a measure of the relative rate of reaction of the two enantiomers. A high s-factor indicates an efficient resolution. This strategy would yield enantiopure 2-amino-1-phenylethanol, which can then be allylated to produce the final target compound.

Table 3: Kinetic Resolution Approaches for Amino Alcohol Precursors

| Method | Catalyst/Reagent | Principle | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Acylation | Lipase | Selective acylation of one enantiomer of the racemic amino alcohol. | Enantiopure alcohol and enantiopure ester. | General strategy |

| Asymmetric Amination | Chiral Phosphoric Acid | Selective amination of one enantiomer of an N-aryl amino alcohol. | High s-factor resolution. | rsc.orgresearchgate.net |

| Epoxidation | Sharpless Asymmetric Epoxidation | Selective epoxidation of one enantiomer of a racemic allylic alcohol precursor. | Enantiopure epoxide and unreacted allylic alcohol. | acs.org |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, maximizing atom economy, and employing catalytic reactions.

Solvent-Free or Low-Solvent Reactions

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which can be hazardous and environmentally damaging. For the N-allylation step in the synthesis of this compound, several greener alternatives exist.

Catalyst- and solvent-free reductive amination methods have been developed that work efficiently at room temperature rsc.org. These protocols often exhibit excellent functional group tolerance and are scalable. Microwave-assisted solvent-free acylations and alkylations have also proven to be powerful tools in organic synthesis, often leading to high yields in short reaction times jmchemsci.com. Furthermore, using environmentally benign solvents such as water or supercritical CO2 for N-alkylation reactions is a highly attractive option organic-chemistry.orgbeilstein-journals.org. An iridium complex, for example, has been shown to catalyze the selective N-allylation of amines with allylic alcohols in water organic-chemistry.org.

Atom Economy Considerations

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product wikipedia.org. Reactions with high atom economy are inherently greener as they generate less waste.

The choice of allylation method significantly impacts the atom economy of the synthesis of this compound.

Low Atom Economy: A traditional N-allylation using allyl bromide and a base has a poor atom economy. In this substitution reaction, a stoichiometric amount of salt byproduct (e.g., sodium bromide) is generated, meaning a significant portion of the reactant atoms end up as waste.

NH2-R + CH2=CHCH2Br + Base -> NH(CH2CH=CH2)-R + [Base-H]Br

High Atom Economy: In contrast, addition reactions or "hydrogen-borrowing" catalysis represent highly atom-economical routes. The direct addition of the N-H bond of 2-amino-1-phenylethanol across an activated allene or alkyne would theoretically have 100% atom economy. Similarly, the N-alkylation of the amine with allyl alcohol via hydrogen-borrowing catalysis is an excellent example of a green reaction beilstein-journals.orgnih.govnih.gov. In this process, the alcohol is transiently oxidized to an aldehyde, which forms an imine with the amine; this imine is then reduced by the hydrogen initially "borrowed" from the alcohol. The only byproduct of this entire sequence is water, leading to a very high atom economy wikipedia.orgbuecher.dejocpr.comlibretexts.org.

Table 4: Atom Economy Comparison of N-Allylation Methods

| Reaction Type | Allyl Source | Byproduct | Atom Economy | Reference |

|---|---|---|---|---|

| Substitution | Allyl Bromide | Salt (e.g., NaBr) | Low | nih.gov |

| Hydrogen Borrowing | Allyl Alcohol | Water | High (approaching 100%) | nih.govnih.gov |

| Reductive Amination | Acrolein + Reductant | Oxidized Reductant | Moderate | rsc.org |

| Addition | Allene/Alkyne | None | 100% | Theoretical |

Based on the available research, there is currently insufficient specific information to detail the sustainable catalytic production of this compound. Scientific literature extensively covers related compounds such as 2-phenylethanol (B73330) and other 1,2-amino alcohols, but methodologies focusing on the sustainable synthesis of the specific "2-Allylamino-" derivative are not described in the provided search results.

Therefore, the section on "Sustainable Catalysis in Production" for this compound cannot be completed at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Allylamino 1 Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution one-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is the cornerstone of structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.

¹H NMR Spectroscopy:

The expected ¹H NMR spectrum of 2-Allylamino-1-phenyl-ethanol would exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electron density around the proton. For instance, the protons of the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton (CH-OH) would likely appear as a multiplet, with its chemical shift influenced by the adjacent hydroxyl and amino groups. The protons of the allyl group would show characteristic signals for the vinyl (CH=CH₂) and methylene (-CH₂-) protons. The protons on the ethylamino bridge would also have unique chemical shifts.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2-7.4 | m | 5H |

| CH-OH | 4.5-5.0 | m | 1H |

| N-CH₂-CH= | 3.0-3.5 | m | 2H |

| -CH₂-N | 2.5-3.0 | m | 2H |

| =CH- | 5.7-6.0 | m | 1H |

| =CH₂ | 5.0-5.3 | m | 2H |

| NH | Variable | br s | 1H |

| OH | Variable | br s | 1H |

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the phenyl ring would be observed in the aromatic region (δ 120-140 ppm). The carbon bearing the hydroxyl group (CH-OH) would appear in the range of δ 60-80 ppm. The carbons of the allyl group and the ethylamino bridge would also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 140-145 |

| Phenyl CH | 125-130 |

| CH-OH | 70-75 |

| N-CH₂-CH= | 50-55 |

| -CH₂-N | 50-55 |

| =CH- | 130-135 |

| =CH₂ | 115-120 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms and the stereochemistry of a molecule by providing correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton (CH-OH) and the adjacent methylene protons of the ethylamino group, as well as correlations within the allyl group and the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for piecing together the carbon skeleton and identifying connectivity across heteroatoms. For instance, it could show a correlation from the NH proton to the adjacent carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule.

If this compound exists in multiple conformations that are in rapid equilibrium at room temperature, dynamic NMR studies could be employed. By varying the temperature, it may be possible to slow down the conformational exchange and observe distinct signals for each conformer, providing insights into the energy barriers of rotation and the preferred spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, thereby confirming its molecular formula. For this compound (C₁₁H₁₅NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ |

| C₁₁H₁₅NO | 177.1154 | To be determined experimentally |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion (or a protonated molecule) is selected and then subjected to fragmentation. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its structural components. For this compound, characteristic fragmentation pathways would likely involve the loss of water from the alcohol group, cleavage of the C-C bond adjacent to the phenyl group, and fragmentation of the allylamino side chain. Analyzing these fragments helps to confirm the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Fingerprint Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its structural features. The analysis would involve assigning these bands to specific vibrational modes of the molecule.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Secondary Amine) | Stretching | 3300-3500 (sharp, medium) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Alkene, =C-H) | Stretching | 3010-3095 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1050-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

A comparative analysis of the IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other. This dual analysis allows for a more complete picture of the molecule's vibrational properties.

X-ray Crystallography for Solid-State Structure Determination

As this compound is a chiral molecule, a key aspect of its crystallographic analysis would be the determination of its absolute configuration (R or S) at the stereocenter. This is typically achieved using anomalous dispersion effects, often by incorporating a heavy atom or by using specific X-ray wavelengths.

The crystal structure would also reveal how the molecules pack together in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonding, which are expected to be significant given the presence of the hydroxyl and amino groups. The arrangement of molecules in the crystal lattice is crucial for understanding the physical properties of the solid material.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for studying chiral molecules, providing information about their stereochemistry and behavior in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For an enantiomerically pure sample of this compound, the CD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule in solution. CD spectroscopy is also a powerful tool for determining the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra exhibit Cotton effects that are characteristic of the chiral molecule's structure. ORD can be used to determine the absolute configuration and to study conformational equilibria in solution.

Reaction Mechanisms and Kinetics of 2 Allylamino 1 Phenyl Ethanol Transformations

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group, situated at a benzylic position, is a primary site for several important chemical reactions. The adjacent phenyl group stabilizes potential cationic intermediates, influencing the mechanism and rate of certain transformations.

The secondary alcohol in 2-Allylamino-1-phenyl-ethanol can be oxidized to the corresponding ketone, 2-allylamino-1-phenyl-ethanone. The choice of oxidizing agent is crucial to ensure selectivity and prevent side reactions involving the allylamine (B125299) moiety.

Various oxidizing agents can accomplish this transformation, with the reaction kinetics and yields depending on the specific reagent and conditions employed. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones under mild conditions. Hypohalite solutions, such as sodium hypoiodite (B1233010) generated in situ from sodium hydroxide (B78521) and iodine, can also oxidize secondary alcohols to ketones. reddit.com The reaction mechanism for many alcohol oxidations involves the formation of an intermediate, such as a chromate (B82759) ester, followed by an elimination step to yield the ketone. The oxidation of benzylic alcohols is often more efficient than that of aliphatic alcohols. researchgate.net

Table 1: Expected Products from Oxidation of this compound This table is interactive. Click on the headers to sort.

| Oxidizing Agent | Expected Product | General Yield |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-Allylamino-1-phenyl-ethanone | Good to Excellent |

| Sodium hypochlorite (B82951) (NaOCl) | 2-Allylamino-1-phenyl-ethanone | Moderate to Good |

| Swern Oxidation (DMSO, oxalyl chloride) | 2-Allylamino-1-phenyl-ethanone | Excellent |

The hydroxyl group of the secondary alcohol can participate in both etherification and esterification reactions.

Etherification: The formation of an ether can be achieved via pathways like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide in a nucleophilic substitution reaction (typically SN2) to form the ether. msu.edu The kinetics of this reaction are dependent on the concentration of the alkoxide and the alkyl halide, as well as the steric hindrance around the reacting centers.

Esterification: Esterification can be accomplished by reacting this compound with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. When using an acyl chloride or acid anhydride, the reaction is typically faster and does not require an acid catalyst, though a base is often added to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl group.

Under strong acidic conditions and heat, the secondary alcohol can undergo an elimination reaction (dehydration) to form an alkene. masterorganicchemistry.com The mechanism for this reaction is typically E1 for secondary and tertiary alcohols, especially when a stable carbocation intermediate can be formed.

The reaction proceeds in several steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation. This carbocation is resonance-stabilized by the adjacent phenyl group, making its formation relatively favorable. masterorganicchemistry.com

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

Given the structure of this compound, elimination would likely lead to the formation of a conjugated system, which is an energetically favorable outcome. Heat generally favors elimination reactions over substitution reactions. masterorganicchemistry.com

Reactivity of the Allylamine Moiety

The allylamine portion of the molecule contains two reactive sites: the carbon-carbon double bond (alkene) and the secondary amine.

The π-bond of the alkene is electron-rich, making it susceptible to attack by electrophiles in what are known as electrophilic addition reactions. libretexts.org The double bond acts as a nucleophile, donating its pi electrons to an electron-deficient species. chemistrystudent.com

A general mechanism for the addition of a hydrogen halide (HX) involves two main steps:

Electrophilic Attack: The alkene's pi electrons attack the electrophilic hydrogen of the HX, forming a new C-H bond and a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen adds to the carbon atom of the double bond that already has more hydrogen atoms, resulting in the more stable carbocation.

Nucleophilic Attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. libretexts.org

The reaction rate is typically second order, depending on the concentrations of both the alkene and the electrophile. libretexts.org Halogens like bromine (Br₂) can also add across the double bond. This reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, usually resulting in anti-addition. The high electron density of the double bond induces a dipole in the non-polar bromine molecule, initiating the reaction. chemistrystudent.com

Table 2: Products of Electrophilic Addition to the Alkene Moiety This table is interactive. Click on the headers to sort.

| Reagent | Intermediate | Product Name |

|---|---|---|

| Hydrogen Bromide (HBr) | Secondary Carbocation | 2-((3-bromopropyl)amino)-1-phenylethanol |

| Bromine (Br₂) | Cyclic Bromonium Ion | 2-((2,3-dibromopropyl)amino)-1-phenylethanol |

The nitrogen atom of the secondary amine has a lone pair of electrons, which makes it nucleophilic. chemguide.co.uk This allows it to react with a variety of electrophiles.

Alkylation: The amine can react with alkyl halides via nucleophilic substitution to form a tertiary amine. libretexts.org The reaction can be complex because the product (a tertiary amine) is also a nucleophile and can compete with the starting material, potentially leading to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. msu.edulibretexts.org The reaction is generally considered an SN2 process. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an N-substituted amide. This reaction is typically very rapid. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and formation of the amide. chemguide.co.uk This is a common method for protecting amine groups in multi-step syntheses.

Rearrangement Reactions Involving the Allyl Group

The allyl group in this compound is susceptible to researchgate.netresearchgate.net-sigmatropic rearrangements, most notably the aza-Claisen rearrangement. This class of reactions involves the concerted reorganization of six electrons, leading to the formation of a new carbon-carbon bond. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems. The aza-Claisen rearrangement typically requires thermal conditions or Lewis acid catalysis to proceed. tcichemicals.com

The mechanism involves the formation of a six-membered, chair-like transition state, which dictates the stereochemical outcome of the reaction. For this compound, this would involve the formation of an enamine or an enolate equivalent from the amino alcohol moiety, which then undergoes the rearrangement. The presence of the phenyl and hydroxyl groups can influence the reaction's feasibility and stereoselectivity. Lewis acids can facilitate the reaction by coordinating to the nitrogen or oxygen atoms, thereby lowering the activation energy. tcichemicals.com

Reactivity of the Phenyl Ring

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The substitution pattern is dictated by the directing effects of the substituents already present on the ring. In this case, the -(CH(OH)CH₂NH-allyl) group is the key director. The hydroxyl and amino groups are generally considered activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring through resonance. wikipedia.orgorganicchemistrytutor.com

The lone pair of electrons on the nitrogen and oxygen atoms can stabilize the arenium ion intermediate formed during the attack of an electrophile at the ortho and para positions. organicchemistrytutor.com This stabilization is most effective when the substituent can directly participate in resonance with the positive charge in the ring. Consequently, electrophiles are preferentially directed to the positions ortho and para to the point of attachment of the aminoethanol side chain.

However, the steric bulk of the entire substituent may hinder attack at the ortho positions, potentially favoring the para position. The reaction conditions, particularly the acidity of the medium, can also play a significant role. Under strongly acidic conditions, the amino group can be protonated to form an ammonium salt (-NH₂⁺-), which is a deactivating and meta-directing group. youtube.com

Table 1: Predicted Directing Effects of Substituents on the Phenyl Ring in this compound

| Substituent Group | Electronic Effect | Directing Influence | Predicted Major Products |

| -CH(OH)CH₂NH-allyl | Activating (electron-donating) | Ortho, Para | Ortho- and Para-substituted |

| -CH(OH)CH₂NH₂⁺-allyl | Deactivating (electron-withdrawing) | Meta | Meta-substituted |

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group of this compound, if appropriately functionalized (e.g., with a halide), could participate in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions. nih.govacs.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For instance, if a halogen atom were introduced onto the phenyl ring, it could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new C-C bond. Similarly, a Buchwald-Hartwig amination could be employed to form a C-N bond with an amine. The presence of the amino and hydroxyl groups in the side chain could potentially influence the catalytic cycle through coordination with the metal center. This coordination could either be beneficial, leading to enhanced reactivity or selectivity, or detrimental, causing catalyst inhibition. The choice of ligand on the metal catalyst is crucial in mitigating these effects and achieving the desired transformation. nih.gov

Intramolecular Cyclization Pathways

This compound possesses functional groups that are well-suited for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. A prominent pathway is the palladium-catalyzed intramolecular aminopalladation, which can lead to the formation of oxazolidine (B1195125) rings.

In such a reaction, a palladium(II) catalyst would coordinate to the allyl double bond, making it susceptible to nucleophilic attack by the nitrogen atom of the amino group. This would result in the formation of a five-membered ring. Subsequent reductive elimination or other termination steps would yield the stable oxazolidine product. The stereochemistry of the starting material, particularly at the chiral center bearing the hydroxyl group, would be expected to influence the stereochemical outcome of the cyclization.

Table 2: Potential Intramolecular Cyclization Products of this compound

| Reactant | Reaction Type | Catalyst/Reagent | Major Product |

| This compound | Intramolecular Aminopalladation | Pd(II) catalyst | Phenyl-substituted oxazolidine |

| This compound | Acid-catalyzed cyclization | Strong Acid | Phenyl-substituted morpholine (B109124) derivative (potential) |

Mechanistic Studies Through Reaction Intermediate Identification

The elucidation of reaction mechanisms for the transformations of this compound would heavily rely on the identification and characterization of reaction intermediates. For instance, in the aza-Claisen rearrangement, the key intermediate is the enamine or enolate form of the molecule, which then proceeds through a pericyclic transition state. Spectroscopic techniques such as NMR and IR could be employed to detect the formation of such transient species under specific reaction conditions.

In metal-catalyzed reactions, the intermediates would involve organometallic species. For example, in a palladium-catalyzed cyclization, a π-allyl palladium complex would be a key intermediate. Characterization of such complexes, though often challenging due to their transient nature, can provide invaluable insight into the reaction mechanism, including the mode of catalyst coordination and the stereochemistry of the elementary steps.

Kinetic Studies of Key Reactions

Kinetic studies are essential for understanding the rates and mechanisms of the reactions involving this compound. For a potential aza-Claisen rearrangement, kinetic experiments would reveal the reaction order and the activation parameters (enthalpy and entropy of activation). This data would help to confirm the concerted nature of the researchgate.netresearchgate.net-sigmatropic shift.

Computational Chemistry and Theoretical Studies of 2 Allylamino 1 Phenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with remarkable accuracy. These methods are routinely applied to understand the geometry, electronic structure, and spectroscopic characteristics of molecules.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For flexible molecules like 2-Allylamino-1-phenyl-ethanol, which has several rotatable bonds, this extends to a conformational analysis to identify the various low-energy structures (conformers) and their relative stabilities.

Studies on similar molecules, such as 1-phenylethanol (B42297) and 2-phenylethanol (B73330), have employed methods like Density Functional Theory (DFT), specifically with the B3LYP functional, and Møller-Plesset perturbation theory (MP2 and MP4(SDQ)) to investigate their structural stability. nih.gov For 1-phenylethanol, a potential energy surface (PES) scan was performed by rotating the phenyl and hydroxyl groups to identify stable conformers. cas.cz A similar approach would be crucial for this compound to understand the spatial relationship between the phenyl, ethanol, and allyl groups. For 2-phenylethanol, calculations predicted the existence of non-planar gauche conformations as the most stable, stabilized by an interaction between the hydroxyl hydrogen atom and the phenyl ring. nih.gov This suggests that intramolecular hydrogen bonding could also play a significant role in determining the preferred conformation of this compound.

Table 1: Predicted Conformational Data for 1-Phenylethanol

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Gg1 (lowest energy) | 0.00 | C-C-O-H: ~60, C-C-C-C: ~90 |

| Gt | 0.5 - 1.0 | C-C-O-H: ~180, C-C-C-C: ~90 |

| Tg | 1.0 - 1.5 | C-C-O-H: ~60, C-C-C-C: ~180 |

| Tt (highest energy) | > 2.0 | C-C-O-H: ~180, C-C-C-C: ~180 |

Note: This data is illustrative and based on typical findings for similar molecules.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the allylamino group. The LUMO would likely be distributed over the phenyl ring's anti-bonding π* orbitals. Computational analysis of (R)-2-Methylamino-1-Phenylethanol revealed that HOMO-LUMO mappings can indicate charge transfer possibilities within the molecule. researchgate.net Such calculations would be invaluable for predicting the reactive sites of this compound. Furthermore, the calculation of Mulliken charges, electrostatic potential charges, and natural charges provides a quantitative measure of the charge distribution across the molecule, highlighting electrophilic and nucleophilic centers. researchgate.net

Table 2: Illustrative Electronic Properties of Phenyl-Ethanolamine Analogs

| Property | Typical Calculated Value |

|---|---|

| HOMO Energy | -5.0 to -6.5 eV |

| LUMO Energy | -0.5 to 1.0 eV |

| HOMO-LUMO Gap | 4.5 to 6.0 eV |

Note: These values are representative and would need to be calculated specifically for this compound.

Vibrational Frequency Calculations for Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are crucial for assigning experimental spectral bands to specific molecular motions.

For 2-phenylethanol, vibrational frequencies were computed at the B3LYP level of theory, and these were used to make tentative assignments for its normal modes. nih.gov A similar study on (R)-2-Methylamino-1-Phenylethanol utilized B3LYP and B3PW91 functionals with the 6-311++G(d,p) basis set to compute wavenumbers, which were then scaled to match experimental FT-IR and FT-Raman spectra. researchgate.net The potential energy distribution (PED) analysis was used to assign the fundamental modes of vibration. researchgate.net This approach would be directly applicable to this compound to aid in the interpretation of its experimental vibrational spectra.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can then be compared with experimental data to confirm the structure.

Theoretical ¹H and ¹³C NMR chemical shifts for (R)-2-Methylamino-1-Phenylethanol were computed using the B3LYP functional with the 6-311++G(2d,p) basis set. researchgate.net Predicted ¹H NMR spectra are also available for 1-phenylethanol in various databases. hmdb.ca These predictions are based on the calculated electron density around the nuclei, which determines their shielding and, consequently, their chemical shift. Such calculations for this compound would be a valuable tool for assigning its NMR signals and confirming its structural and conformational features.

Table 3: Predicted ¹H NMR Chemical Shifts for 1-Phenylethanol

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H (ortho) | 7.3 - 7.4 |

| Phenyl-H (meta) | 7.2 - 7.3 |

| Phenyl-H (para) | 7.1 - 7.2 |

| CH-OH | 4.8 - 4.9 |

| CH₃ | 1.4 - 1.5 |

| OH | Variable (depends on solvent and concentration) |

Source: Based on publicly available predicted spectra. hmdb.ca

Reaction Pathway Elucidation using Computational Methods

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions, including identifying the most likely reaction pathways and characterizing the high-energy transition states that connect reactants and products.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate. Identifying its geometry and energy is crucial for understanding the kinetics and mechanism of a reaction. While no specific reaction pathway studies for this compound were found, research on the biosynthesis of the related compound 2-phenylethanol via the Ehrlich pathway has been detailed. nih.govfrontiersin.org This pathway involves the conversion of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally reduction to 2-phenylethanol. nih.govfrontiersin.org

Computational studies could be employed to model each step of a potential synthetic or metabolic pathway for this compound. This would involve locating the transition state for each elementary reaction, calculating the activation energy, and thus predicting the rate-determining step. For example, in a hypothetical synthesis, one could model the nucleophilic substitution reaction of 1-phenyl-2-chloroethanol with allylamine (B125299) to form the target molecule. Computational characterization of the transition state would provide insights into the reaction's feasibility and mechanism.

Energy Profile Calculations

Energy profile calculations are fundamental in computational chemistry for understanding the conformational landscape of a molecule. These studies help identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. For molecules like this compound, which have flexible side chains, these calculations are crucial for predicting their behavior.

Research on analogous compounds, such as ephedrine (B3423809) and pseudoephedrine, has demonstrated the importance of intramolecular forces in determining conformational preferences. A key stabilizing factor is the formation of an O-H...N hydrogen bond within the side chain, which favors an extended molecular disposition in the most stable conformers. nih.gov Different computational methods, including molecular mechanics, semi-empirical, and ab initio quantum mechanical methods, have been employed to refine these calculations. researchgate.net Ab initio methods, in particular, have shown better predictive accuracy when compared with experimental data from X-ray crystallography and NMR spectroscopy. researchgate.net

The energy barriers for rotation around key torsional angles, such as the OCCN torsion, can inhibit access to the global minimum energy conformation, leading to the existence of several local minima that are experimentally observable. researchgate.net For instance, studies on methamphetamine have assessed the energy barrier for rotation around specific bonds to understand its conformational flexibility. orientjchem.org

| Analogous Compound | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Ephedrine & Pseudoephedrine | ab initio, MB-FTMW Spectroscopy | Identified three stable conformers for ephedrine and four for pseudoephedrine, stabilized by an O-H...N hydrogen bond. | nih.gov |

| Ephedrine (ionic form) | Molecular Mechanics (Dreiding, CVFF, CFF), ab initio | Experimentally observed conformations are local minima, not the global minimum, due to a rotational energy barrier. An intramolecular N+H...OH bond is dominant. | researchgate.net |

| Methamphetamine | MP2/6-31G | Calculated thermodynamic parameters (ΔG, ΔH) and the energy barrier for bond rotation. | orientjchem.org |

| Amphetamine & Methamphetamine | RHF/3-21G | The lowest energy conformations of amphetamine and methamphetamine were found to be very similar. | researchgate.net |

Chiroptical Property Simulations (e.g., Calculated CD Spectra)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. Computational simulations of CD spectra have become an indispensable tool for determining the absolute configuration of new chiral compounds.

| Compound Class | Computational Method | Application | Reference |

|---|---|---|---|

| Cyclic Synthetic Cathinones | Density Functional Theory (DFT) | Simulation of CD spectra from stable conformer populations to assign absolute configurations of six new synthetic cathinones. | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a solvent environment over time. This technique is invaluable for understanding how solvent interactions influence the conformational preferences of a molecule, which can differ significantly from the gas phase calculations. MD simulations are widely used in drug discovery to study the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com

For compounds like pseudoephedrine, MD simulations can be used to study its behavior in different phases, such as in the gas phase versus in the presence of a solvent like water. nih.govnih.gov These simulations can reveal how intermolecular interactions with solvent molecules affect the stability of different conformers. The results from MD simulations are crucial for understanding the behavior of molecules in biological environments and can be used to calculate properties like the free energy of binding to a receptor.

| Analogous Compound/System | Simulation Focus | Key Insights | Reference |

|---|---|---|---|

| Pseudoephedrine | Behavior in gas phase and in water | Reveals the influence of solvent on molecular geometry and vibrational frequencies. | nih.govnih.gov |

| General Drug Discovery | Ligand-receptor interactions | Provides insights into binding energetics and kinetics, guiding the selection of drug candidates. | mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) in Chemical Applications

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or chemical properties. These models are instrumental in designing new molecules with enhanced desired properties.

In the context of compounds structurally similar to this compound, QSAR studies have been employed to understand the structural requirements for various biological activities. For instance, studies on amphetamine derivatives have used molecular docking and QSAR to develop multifaceted antidepressant agents. mdpi.comnih.gov These models help in identifying key molecular features that contribute to the desired activity.

A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. imist.ma For a QSAR model to be reliable, it must be rigorously validated to ensure its predictive power for new, untested compounds. frontiersin.org

| Compound Class | Application | Methodology | Reference |

|---|---|---|---|

| Amphetamine Derivatives | Development of antidepressant agents | Molecular docking and analysis of structure-activity relationships. | mdpi.comnih.gov |

| Phenylalanine Derivatives | TPH1 inhibitors | Combined structure-based pharmacophore and 3D-QSAR studies. | nih.gov |

| 2-substituted phenyl-2-oxoethylsulfonamides | Anti-fungal agents | Ligand-based design and ADMET property prediction. | researchgate.net |

Derivatives and Analogues of 2 Allylamino 1 Phenyl Ethanol

Synthesis and Characterization of N-Substituted Derivatives

The secondary amine in 2-allylamino-1-phenyl-ethanol is a key site for derivatization. N-acylation is a common strategy to introduce various substituents. For instance, N-acyl-1-amino-2-phenylethanols can be synthesized via the Ritter reaction. nih.gov This method involves the reaction of the parent amino alcohol with a nitrile in the presence of a strong acid. The resulting amides can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the addition of the acyl group.

Another approach involves the reaction of the amino group with isothiocyanates to form thiazolyl-thiourea derivatives. This reaction typically proceeds by the nucleophilic addition of the amine to the isothiocyanate.

Table 1: Examples of N-Substituted Derivatives of 1-Amino-2-phenylethanol Analogues

| Derivative Type | Synthetic Method | Precursors | Characterization Methods |

| N-Acyl | Ritter Reaction | 1-Amino-2-phenylethanol, Nitriles | NMR, Mass Spectrometry |

| Thiazolyl-thiourea | Addition Reaction | 2-Aminothiazole, Isothiocyanate | NMR, X-ray Diffraction |

Note: This table is based on methodologies for analogous compounds and not specifically this compound.

Synthesis and Characterization of O-Substituted Derivatives

The hydroxyl group of this compound provides another avenue for derivatization, primarily through esterification and etherification. Aromatic ester and carbamate derivatives of analogous 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and characterized. nih.gov The synthesis of esters is typically achieved by reacting the alcohol with an appropriate acyl chloride or carboxylic anhydride in the presence of a base. Carbamates can be prepared by reacting the alcohol with an isocyanate.

The characterization of these O-substituted derivatives relies on spectroscopic techniques. Infrared (IR) spectroscopy can confirm the presence of the ester or carbamate functional group through characteristic carbonyl stretching frequencies. NMR spectroscopy is used to elucidate the full structure, and mass spectrometry confirms the molecular weight of the synthesized compound.

Table 2: Synthesis of O-Substituted 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

| Derivative Type | Reagents | Characterization Methods |

| Aromatic Ester | Acyl Chlorides | IR, NMR, Mass Spectrometry |

| Carbamate | Isocyanates | IR, NMR, Mass Spectrometry |

Note: This table presents data for an analogous compound, 2-(1H-imidazol-1-yl)-1-phenylethanol, to illustrate the synthetic possibilities.

Modifications on the Phenyl Ring

Modifications on the phenyl ring of this compound can be achieved by starting with appropriately substituted precursors. For example, the synthesis of 2-amino-2-phenylethanol derivatives with substituents on the phenyl ring has been reported. These syntheses often start from a substituted acetophenone (B1666503) or styrene oxide.

Electrophilic aromatic substitution reactions on the this compound molecule itself could be challenging due to the presence of the amino and hydroxyl groups, which can direct the substitution and may be sensitive to the reaction conditions. Therefore, a more common strategy is to introduce the desired substituents on the phenyl ring of a precursor molecule before the formation of the ethanolamine side chain.

Transformations of the Allyl Group (e.g., Hydrogenation, Halogenation, Epoxidation)

The allyl group in this compound is a versatile functional group that can undergo a variety of transformations.

Hydrogenation: The double bond of the allyl group can be reduced to a propyl group through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the olefinic proton signals in the ¹H NMR spectrum.

Halogenation: The allyl group can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction would lead to the formation of a dihalo-propyl derivative. The reaction conditions would need to be carefully controlled to avoid side reactions with the amino or hydroxyl groups.

Epoxidation: The double bond of the allyl group can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield an oxirane ring. The synthesis of enantiopure 1,2-amino alcohols has been achieved by combining stereoselective enzymatic epoxidation of styrenes with subsequent aminolysis. researchgate.net

Table 3: Potential Transformations of the Allyl Group

| Transformation | Reagents and Conditions | Expected Product |

| Hydrogenation | H₂, Pd/C or PtO₂ | 2-(Propylamino)-1-phenyl-ethanol |

| Bromination | Br₂ in an inert solvent | 2-((2,3-Dibromopropyl)amino)-1-phenyl-ethanol |

| Epoxidation | m-CPBA in a chlorinated solvent | 2-((Oxiran-2-ylmethyl)amino)-1-phenyl-ethanol |

Note: This table outlines potential reactions based on the general reactivity of the allyl group.

Evaluation of Derivative Reactivity Profiles

The introduction of different functional groups through the derivatization of this compound is expected to alter the reactivity of the molecule. For instance, N-acylation would decrease the nucleophilicity and basicity of the nitrogen atom. O-acylation would introduce a new reactive site at the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack.

Modifications on the phenyl ring can influence the electronic properties of the entire molecule. Electron-withdrawing groups would make the aromatic ring less susceptible to electrophilic attack, while electron-donating groups would activate it.

Transformations of the allyl group introduce new functionalities with distinct reactivity. For example, the epoxide ring formed from epoxidation is highly reactive towards nucleophiles, allowing for further functionalization. The dihalide formed from halogenation can undergo nucleophilic substitution reactions.

A comprehensive evaluation of the reactivity profiles of these derivatives would involve systematic studies of their behavior in various chemical reactions, such as their stability under acidic and basic conditions, their susceptibility to oxidation and reduction, and their participation in coupling reactions.

Due to the highly specific nature of the chemical compound “this compound,” a thorough search of publicly available scientific literature and research databases did not yield sufficient specific information regarding its applications in catalysis and materials science to construct a detailed article according to the provided outline. The requested topics—such as its use in chiral ligand design, transition metal complexation, organocatalytic applications, and polymer chemistry—appear to be areas where this particular compound has not been extensively researched or documented in published studies.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested structure and content inclusions, including data tables and detailed research findings, for “this compound” at this time. This compound may be a novel or less-studied substance with limited documented applications in the specified fields.

Applications of 2 Allylamino 1 Phenyl Ethanol in Catalysis and Materials Science

Polymer Chemistry and Materials Science Applications

Precursor for Specialty Chemicals with Advanced Material Properties

There is no available scientific literature or patent documentation that describes the use of 2-Allylamino-1-phenyl-ethanol as a precursor for the synthesis of specialty chemicals with advanced material properties. Research in this area tends to focus on other derivatives of amino alcohols, but the N-allyl variant of 1-phenyl-ethanolamine does not appear to be a compound of interest for this purpose in published studies.

Surface Modification Agents

No studies were identified that investigate or report the use of This compound as a surface modification agent. The functional groups present in the molecule, an allyl group, a secondary amine, and a hydroxyl group, could theoretically be of interest for surface functionalization. However, there is no evidence in the current body of scientific literature to suggest that it has been explored for applications such as creating hydrophobic or functionalized coatings on material surfaces.

Supramolecular Chemistry and Self-Assembly

Similarly, a thorough review of academic and research databases indicates that This compound has not been a subject of study within the specified areas of supramolecular chemistry.

Investigation of Hydrogen Bonding Networks

There are no published crystallographic or spectroscopic studies that focus on the hydrogen bonding networks of This compound . While the molecule contains both a hydrogen bond donor (hydroxyl and secondary amine groups) and acceptor (oxygen and nitrogen atoms), its specific intermolecular interactions and resulting supramolecular structures have not been investigated or reported.

Formation of Cocrystals or Coordination Polymers

No research articles or chemical communications were found that detail the use of This compound as a co-former in the creation of cocrystals or as a ligand in the synthesis of coordination polymers. The potential for this molecule to engage in these types of supramolecular assemblies has not been explored in the available scientific literature.

Future Research Directions and Translational Potential in Chemical Science

Development of Novel Synthetic Routes

While classical methods for the synthesis of amino alcohols exist, future research could focus on developing more efficient, stereoselective, and sustainable routes to 2-Allylamino-1-phenyl-ethanol and its derivatives. Chiral 1,2-amino alcohols are valuable scaffolds in drug development and as chiral ligands. nih.gov Current synthetic strategies often involve multi-step processes or the use of precious metals. nih.govresearchgate.net

Emerging strategies that warrant further investigation include:

Asymmetric Catalysis : The development of novel chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines presents a promising pathway for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This approach utilizes a radical polar crossover strategy to achieve high chemical and stereochemical control. westlake.edu.cn Further refinement of catalysts and reaction conditions could lead to a highly efficient, one-step synthesis of enantiopure this compound.

Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Multi-enzyme cascades have been successfully employed to convert L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine. nih.gov Future work could focus on engineering enzymes or designing new biocatalytic cascades specifically for the synthesis of N-allyl substituted amino alcohols like this compound.

Photocatalysis : Light-mediated reactions provide a powerful tool for organic synthesis. eurekalert.org A photosensitized approach could enable the simultaneous and regioselective installation of both the amino and alcohol functionalities onto a precursor molecule, offering a novel and efficient route to vicinal amino alcohols. eurekalert.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Catalysis | High stereoselectivity, modular approach. westlake.edu.cn | Development of novel chiral catalysts and ligands. westlake.edu.cn |

| Biocatalysis | High enantioselectivity, sustainable process. nih.gov | Enzyme engineering and cascade design. nih.gov |

| Photocatalysis | Mild reaction conditions, unique reactivity. eurekalert.org | Discovery of new photocatalysts and reaction pathways. eurekalert.org |

Exploration of Undiscovered Reactivity Pathways

The allyl group in this compound is a versatile functional handle that opens up a wide range of potential chemical transformations. While the fundamental reactivity of allyl amines is known, there is significant scope for exploring novel and previously undiscovered reaction pathways.

Radical-Mediated Cyclizations : Dual catalytic strategies combining an iridium photocatalyst with a copper complex have enabled the regioselective amination and cross-coupling of allyl alcohols. nih.govresearchgate.net This method allows for the introduction of a variety of nucleophiles. nih.govresearchgate.net Investigating the intramolecular reactions of this compound under similar dual catalytic conditions could lead to the synthesis of novel heterocyclic scaffolds. The 5-exo-trig radical cyclization is generally favored in such systems. nih.gov

Palladium-Catalyzed Oxidative Reactions : The reactivity of N-allyl-2-aminophenols under palladium catalysis has been shown to be switchable between an alkoxyacyloxylation process and an intramolecular Diels-Alder reaction by tuning the reaction conditions. acs.org Exploring the behavior of this compound under similar oxidative palladium catalysis could unveil new synthetic transformations and provide access to complex molecular architectures. The reaction pathway can be influenced by the choice of oxidant, such as PhI(OCOR)2. acs.org

Intramolecular Cascades : The proximity of the amine, alcohol, and allyl functionalities could be exploited to design novel cascade reactions. For instance, a copper-catalyzed amination of the olefin followed by a nucleophilic addition could be envisioned, leading to complex polycyclic structures. researchgate.net

Expansion of Catalytic Applications

Chiral amino alcohols and their derivatives are well-established as privileged ligands in asymmetric catalysis. nih.govalfa-chemistry.com The structural features of this compound make it an attractive candidate for development as a novel ligand for a variety of metal-catalyzed transformations.

Future research in this area could focus on:

Coordination Chemistry : Synthesizing and characterizing novel metal complexes of this compound with various transition metals such as zinc, copper, cobalt, and nickel would be a crucial first step. alfa-chemistry.com

Asymmetric Hydrogenation : Chiral ligands are essential for the asymmetric hydrogenation of prochiral ketones and imines. nih.gov The catalytic activity of metal complexes derived from this compound could be evaluated in the asymmetric reduction of acetophenone (B1666503) and its derivatives. researchgate.net

Carbon-Carbon Bond Forming Reactions : Chiral ligands play a critical role in controlling stereoselectivity in reactions such as aldol and Mannich-type reactions. diva-portal.org The application of this compound-based ligands in these fundamental C-C bond-forming reactions could lead to the development of new and efficient methods for the synthesis of complex chiral molecules.

Table 2: Potential Catalytic Applications

| Catalytic Reaction | Metal Center | Potential Substrates |

|---|---|---|

| Asymmetric Hydrogenation | Ruthenium, Rhodium, Iridium | Prochiral ketones, imines. nih.gov |

| Aldol Reactions | Zinc, Copper, Titanium | Aldehydes, ketones. researchgate.net |

| Mannich Reactions | Copper, Zinc | Imines, enolates. diva-portal.org |

| Diels-Alder Reactions | Lewis Acids (e.g., Cu, Zn) | Dienes, dienophiles. acs.org |

Innovative Material Science Implementations

The unique combination of functional groups in this compound also presents opportunities for its application in material science.

Polymer Science : The allyl group can participate in polymerization reactions, making this compound a potential chiral monomer for the synthesis of specialty polymers. chemimpex.com The resulting polymers would possess chiral side chains containing both hydroxyl and amino functionalities, which could be further modified or utilized for applications such as chiral stationary phases in chromatography or as functional coatings.

Self-Assembled Monolayers (SAMs) : The amino and hydroxyl groups can serve as anchoring points for the formation of self-assembled monolayers on various surfaces. The chirality and functionality of these monolayers could be exploited for applications in enantioselective sensing or as modified electrodes.

Metal-Organic Frameworks (MOFs) : As a bifunctional organic linker, this compound could be incorporated into the structure of metal-organic frameworks. The chirality and the reactive allyl group within the pores of the MOF could lead to materials with interesting properties for asymmetric catalysis or enantioselective separations.

Synergistic Research with Other Chemical Disciplines

The full potential of this compound can be unlocked through collaborative research that bridges different areas of chemistry.

Computational Chemistry : Theoretical calculations can provide valuable insights into the reaction mechanisms, catalyst design, and material properties. Density Functional Theory (DFT) studies could be employed to predict the stereochemical outcomes of catalytic reactions employing ligands derived from this compound, thus guiding experimental efforts.

Chemical Biology : Amino alcohols are known to exhibit a range of biological activities. mdpi.comnih.gov While avoiding direct therapeutic investigation, synergistic research could explore the use of this compound as a molecular probe to study biological systems or as a building block for the synthesis of complex natural products. researchgate.net For example, it could be incorporated into peptide mimics or used to develop novel enzyme inhibitors.

Analytical Chemistry : The compound and its derivatives can serve as chiral selectors in analytical techniques such as chromatography and capillary electrophoresis for the separation of enantiomers. chemimpex.com Furthermore, its ability to form complexes with metal ions could be explored for the development of new chemosensors.

Q & A

Q. What are the recommended methods for synthesizing 2-Allylamino-1-phenyl-ethanol with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves reductive amination of 1-phenyl-1,2-ethanedione with allylamine. For enantiomeric purity, asymmetric catalysis using chiral ligands (e.g., BINAP derivatives) or biocatalytic approaches (e.g., engineered aminotransferases) are recommended. Column chromatography with chiral stationary phases (CSPs) can further resolve enantiomers. Comparative studies suggest biocatalysis reduces byproducts and improves yield sustainability .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the allylamino group (δ 5.0–5.8 ppm for allyl protons) and hydroxyl resonance (δ 1.5–2.5 ppm).

- IR : Stretching frequencies at ~3350 cm⁻¹ (N-H), ~1050 cm⁻¹ (C-O), and ~1640 cm⁻¹ (C=C) validate functional groups.

- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 178.1) and fragmentation patterns.

Cross-validation with X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. How can researchers mitigate oxidation of the allyl group during storage or reactions?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at ≤4°C. Use antioxidants (e.g., BHT at 0.1% w/v) in ethanolic solutions. For reactions, avoid strong oxidizing agents; employ mild conditions (e.g., TEMPO-mediated oxidations) or protective groups (e.g., silyl ethers for hydroxyl protection). Purity assays via HPLC-UV (λ 270 nm) monitor degradation .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Discrepancies arise from solvent polarity and steric effects. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the allylamino group, while steric hindrance from the phenyl ring slows SN2 kinetics. Computational studies (DFT) reveal transition-state stabilization via π-π interactions in non-polar solvents. Experimental validation using kinetic isotope effects (KIEs) and Hammett plots can resolve contradictions .

Q. How can researchers optimize biocatalytic routes for scalable synthesis while minimizing enzyme inhibition?

- Methodological Answer :

- Enzyme Engineering : Directed evolution of aminotransferases improves substrate specificity and reduces product inhibition.

- Process Design : Continuous-flow reactors with immobilized enzymes enhance turnover.

- Solvent Screening : Use water-miscible co-solvents (e.g., 20% DMSO) to improve substrate solubility without denaturing enzymes.

Monitor reaction progress via LC-MS and adjust pH (6.5–7.5) to stabilize enzyme activity .

Q. What strategies address discrepancies in reported pKa values for the hydroxyl and amino groups?

- Methodological Answer : Use potentiometric titration with a glass electrode in 0.1 M KCl (25°C). Account for solvent effects (e.g., ethanol vs. water) via the Yasuda-Shedlovsky extrapolation method. Computational pKa prediction tools (e.g., MarvinSketch, ACD/Labs) with solvation models (e.g., COSMO-RS) validate experimental data. Discrepancies >0.5 units suggest measurement artifacts or impurities .

Q. How does the compound’s conformational flexibility impact its interactions with biological targets?